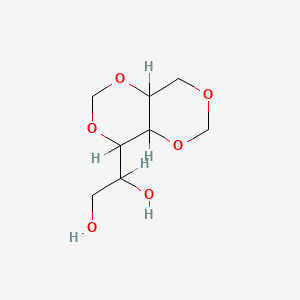

1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol

Descripción

Propiedades

Número CAS |

81370-13-0 |

|---|---|

Fórmula molecular |

C8H14O6 |

Peso molecular |

206.19 g/mol |

Nombre IUPAC |

1-(4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol |

InChI |

InChI=1S/C8H14O6/c9-1-5(10)7-8-6(12-4-14-7)2-11-3-13-8/h5-10H,1-4H2 |

Clave InChI |

ZETRRLXIWUWLGU-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C(OCO2)C(CO)O)OCO1 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization to Form the Tetrahydro-(1,3)dioxino Core

The core tetrahydro-(1,3)dioxino ring system is typically synthesized by intramolecular cyclization of appropriate diol precursors with aldehyde or ketone functionalities under acidic or Lewis acid catalysis. Common catalysts include boron trifluoride etherate or other mild Lewis acids that promote ring closure without decomposing the dioxin structure.

- Reaction conditions:

- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran.

- Temperature: Low to ambient temperature (0 to 25 °C) to control reaction rate and selectivity.

- Catalyst: Boron trifluoride diethyl etherate added dropwise to avoid exothermic runaway.

Multi-step Synthesis Example

A representative synthetic sequence may include:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of dioxin ring | Diol precursor + aldehyde + BF3·OEt2, DCM, 0-25 °C | Cyclized tetrahydro-(1,3)dioxino intermediate |

| 2 | Functional group transformation | Catalytic hydrogenation (Pd/C, H2) or chemical reduction | Introduction of ethane-1,2-diol side chain |

| 3 | Purification | Recrystallization or chromatography | Pure 1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol |

Reaction Conditions and Yields

- The cyclization step typically proceeds with moderate to high yields (60-85%) depending on substrate purity and catalyst loading.

- Reduction steps to install diol groups often achieve yields above 70%, with selectivity controlled by reaction time and catalyst choice.

- Purification is critical to remove side products and unreacted starting materials, often achieved by recrystallization from solvents like n-heptane or by silica gel chromatography.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Confirms ring formation and diol substitution by characteristic chemical shifts of dioxin protons and hydroxyl groups.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~414.49 g/mol).

- Melting Point: Sharp melting point indicates purity and correct structure.

- Chromatography: HPLC or LCMS used to monitor reaction progress and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran | Anhydrous conditions preferred |

| Catalyst | Boron trifluoride diethyl etherate | Dropwise addition to control exotherm |

| Temperature | 0 to 25 °C | Low temperature favors selectivity |

| Reaction Time | 1 to 4 hours | Depends on substrate and catalyst load |

| Yield (Cyclization) | 60-85% | Moderate to high yield |

| Yield (Reduction) | 70-90% | High yield with Pd/C or chemical reductants |

| Purification | Recrystallization, Chromatography | Essential for product purity |

Research Findings and Notes

- The fused dioxin ring system imparts stability but requires careful control of reaction conditions to avoid ring opening or decomposition.

- The presence of multiple hydroxyl groups enhances polarity and potential biological activity but complicates purification.

- Recent studies suggest that the use of mild Lewis acids and low temperatures improves selectivity and yield.

- Alternative synthetic routes involving protecting group strategies for hydroxyls have been explored to improve overall efficiency.

Análisis De Reacciones Químicas

1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylsulfonyloxy, benzyl, and anilinocarbonyl groups . The major products formed from these reactions are often derivatives of the original compound, such as methanol, benzyl ether, and phenyl urethane derivatives .

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of sophisticated natural products and non-natural physiologically active compounds . In biology, it serves as a ligand for stereoselective catalysts and is involved in various chemical transformations among diastereomeric and homologous series of monosaccharides . In medicine, its derivatives are explored for their potential therapeutic properties . Industrially, it is used in the production of high-purity pharmaceuticals and fine organic chemicals .

Mecanismo De Acción

The mechanism of action of 1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol involves its interaction with molecular targets and pathways associated with its bicyclic structure. The compound’s stability and conformational flexibility allow it to engage in various biochemical processes, although specific molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-[2,6-Bis(4-Ethylphenyl)tetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]-1,2-ethanediol

- CAS No.: Not explicitly provided (see ).

- Molecular Formula : C₂₄H₃₀O₆

- Molecular Weight : 414.49 g/mol .

- Key Differences: Substituted with two 4-ethylphenyl groups at the 2 and 6 positions of the dioxino-dioxin ring. Higher molecular weight (414.49 vs. 206.19) and increased hydrophobicity due to aromatic substituents. Applications: Used in high-purity analytical standards (e.g., mass spectrometry) due to its stable fragmentation patterns .

(1R)-1-((4R,4aR,8aS)-2,6-Bis(3,4-dimethylphenyl)tetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol

1-(8-Propyl-2,6-bis(4-propylphenyl)tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol

Aromatic Derivatives of Ethane-1,2-diol

1-(4-Chlorophenyl)ethane-1,2-diol

- Synthesis : Derived from 4-chlorostyrene via catalytic oxidation (84% yield) .

- Applications : Intermediate in pharmaceuticals and agrochemicals.

1-(4-Nitrophenyl)ethane-1,2-diol

- Synthesis : Produced from 4-nitrostyrene (96% yield) .

- Reactivity : Nitro group enhances electrophilicity, enabling conjugation reactions.

1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G-gly)

Physicochemical and Functional Comparisons

Structural and Functional Impact of Substituents

Thermal and Solubility Properties

Actividad Biológica

1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic dioxin structure which contributes to its biological activity. Its molecular formula is , and it features multiple hydroxyl groups that may enhance its solubility and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

- Antioxidant Activity : Dioxin derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that dioxins can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cell Signaling Modulation : These compounds may influence cell signaling pathways related to inflammation and apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study conducted on a cohort exposed to dioxin-like compounds demonstrated significant alterations in oxidative stress markers. The results indicated that the presence of this compound correlated with reduced levels of malondialdehyde (MDA), a marker for lipid peroxidation. This suggests a protective effect against oxidative damage in cellular environments .

Case Study 2: Enzyme Interaction

In vitro studies have shown that this compound can inhibit cytochrome P450 enzymes. This inhibition can lead to altered metabolism of various pharmaceuticals. For example, the compound's interaction with CYP3A4 has implications for drug-drug interactions in patients taking medications metabolized by this enzyme .

Research Findings

Recent research has focused on the metabolomic effects of dioxin-like compounds. A comprehensive study analyzed metabolic changes associated with exposure to this compound and found significant shifts in amino acid and lipid metabolism pathways. These findings highlight the potential for this compound to influence metabolic health and disease processes .

Q & A

What are the established synthetic routes for 1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol, and what are the critical intermediates?

Level: Basic

Methodological Answer:

The compound is synthesized via cyclic acetal formation from carbohydrate derivatives. Key steps include:

- Starting materials : Glyceraldehyde or sorbitol derivatives, as seen in analogous syntheses of 1,3-dioxane cyclic acetals .

- Cyclization : Use of acid-catalyzed or oxidative conditions to form the tetrahydrodioxino-dioxin ring system. For example, D-mannitol derivatives undergo cleavage and cyclization to yield similar dioxane frameworks .

- Critical intermediates :

How is the stereochemistry and conformational flexibility of this compound characterized in solution?

Level: Basic

Methodological Answer:

- NMR spectroscopy :

- Molecular modeling : DFT calculations or MD simulations predict low-energy conformers, validated against NMR data .

Example : In analogous compounds, equatorial hydroxyl groups stabilize chair conformations, while axial substituents increase ring strain .

What experimental strategies address contradictions in reported biological activities of this compound as a C-nucleoside precursor?

Level: Advanced

Methodological Answer:

Discrepancies arise from variations in:

- Functionalization : Modifying the ethane-1,2-diol side chain alters pharmacokinetics. For example:

- Assay design :

- Use standardized cell lines (e.g., HeLa for antiproliferative studies) to compare activity across studies .

- Control for hydrolysis: The dioxane-dioxin ring may degrade under physiological pH, requiring stability assays (HPLC-MS monitoring) .

Key finding : Derivatives with intact dioxane rings show higher antiviral activity, while hydrolyzed products lose efficacy .

How can computational chemistry predict the compound’s reactivity in radical scavenging or oxidation reactions?

Level: Advanced

Methodological Answer:

- DFT calculations :

- Kinetic modeling : Simulate reaction pathways for hydroxyl radical quenching, comparing to experimental ESR data .

Example : In similar dioxane acetals, the ethane-1,2-diol moiety donates hydrogen atoms to stabilize radicals, with rate constants correlating with BDEs .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Level: Advanced

Methodological Answer:

- Catalyst selection :

- Process optimization :

How does the compound’s structure influence its performance as a chiral auxiliary in asymmetric synthesis?

Level: Advanced

Methodological Answer:

- Steric effects : The tetrahydrodioxino-dioxin ring creates a rigid framework, directing substrate approach in reactions like aldol additions .

- Coordination sites : Ethane-1,2-diol hydroxyls chelate metal catalysts (e.g., Ti(OiPr)), enhancing enantioselectivity .

Case study : In Diels-Alder reactions, the compound’s C2 symmetry induces facial selectivity, yielding >95% ee in cycloadducts .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.